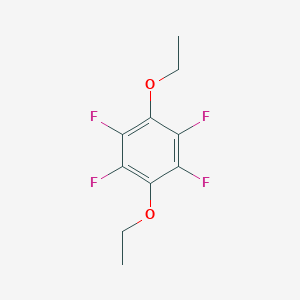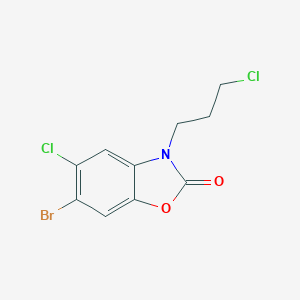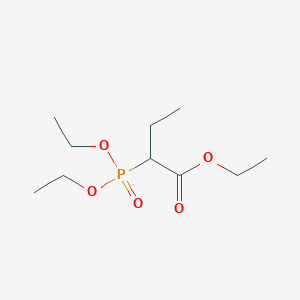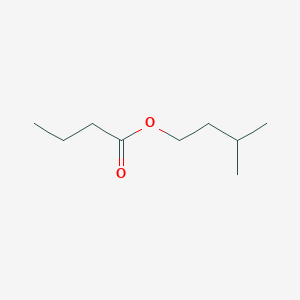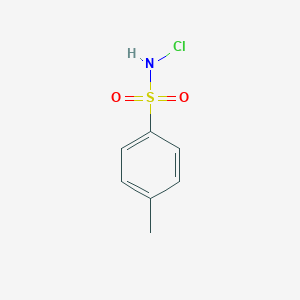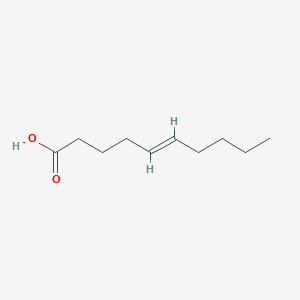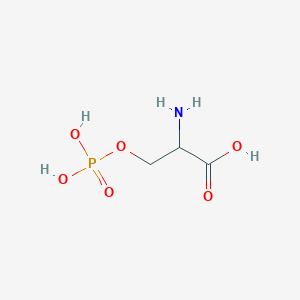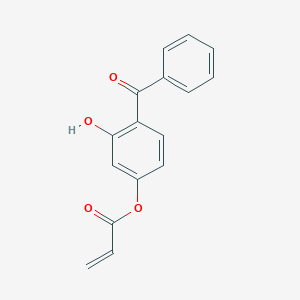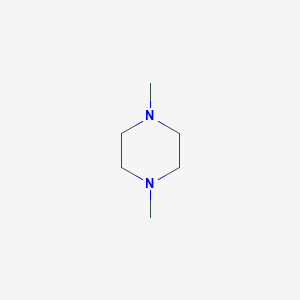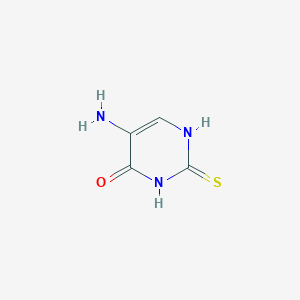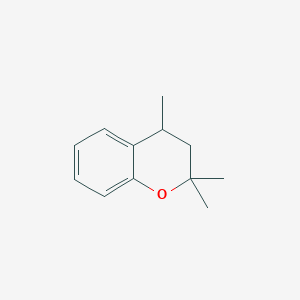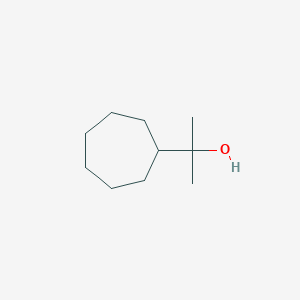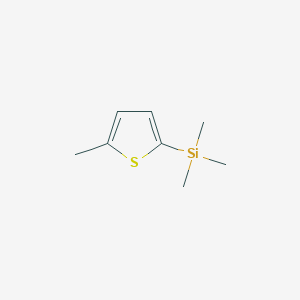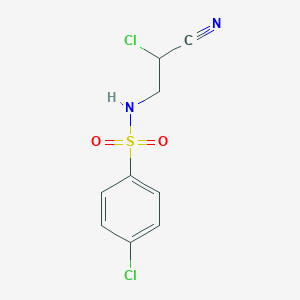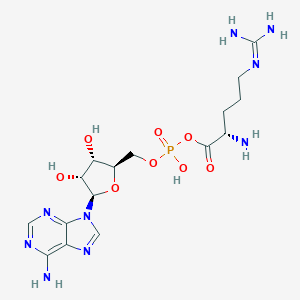
Arginyl adenylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginyl adenylate is a naturally occurring amino acid derivative that has gained attention in recent years due to its potential therapeutic applications. This molecule is formed by the reaction of arginine and ATP, and it has been found to play a crucial role in various biochemical and physiological processes.
Mécanisme D'action
Arginyl adenylate functions as a signaling molecule in various biochemical pathways. It has been found to activate the mTOR pathway, which is involved in cell growth and proliferation. Additionally, arginyl adenylate has been shown to activate the NF-κB pathway, which plays a role in inflammation and immunity.
Effets Biochimiques Et Physiologiques
Arginyl adenylate has been found to have a wide range of biochemical and physiological effects. This molecule has been shown to enhance protein synthesis and promote cell growth and proliferation. Additionally, arginyl adenylate has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Arginyl adenylate has several advantages for lab experiments. It is a naturally occurring molecule that can be easily synthesized in vitro. Additionally, arginyl adenylate has been found to have low toxicity, making it a safe candidate for in vivo studies. However, the use of arginyl adenylate in lab experiments is limited by its instability and short half-life.
Orientations Futures
There are several potential future directions for research on arginyl adenylate. One area of interest is the development of arginyl adenylate-based therapies for the treatment of autoimmune diseases. Additionally, the role of arginyl adenylate in wound healing and tissue repair is an area of active research. Finally, the potential use of arginyl adenylate as a dietary supplement for enhancing muscle growth and athletic performance is an area of interest.
Méthodes De Synthèse
Arginyl adenylate is synthesized in vivo by the enzyme arginyl-tRNA synthetase, which catalyzes the reaction between arginine and ATP. The resulting arginyl adenylate is then used as a substrate for protein synthesis.
Applications De Recherche Scientifique
Arginyl adenylate has been the subject of extensive scientific research due to its potential therapeutic applications. This molecule has been found to have anti-inflammatory properties, and it has been shown to enhance wound healing and tissue repair. Additionally, arginyl adenylate has been found to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
15470-08-3 |
|---|---|
Nom du produit |
Arginyl adenylate |
Formule moléculaire |
C16H26N9O8P |
Poids moléculaire |
503.41 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C16H26N9O8P/c17-7(2-1-3-21-16(19)20)15(28)33-34(29,30)31-4-8-10(26)11(27)14(32-8)25-6-24-9-12(18)22-5-23-13(9)25/h5-8,10-11,14,26-27H,1-4,17H2,(H,29,30)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,14+/m0/s1 |
Clé InChI |
AJYPLWAQPDERQG-TWBCTODHSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CCCN=C(N)N)N)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |
Autres numéros CAS |
15470-08-3 |
Synonymes |
arginyl adenylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



